4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine
Overview
Description
4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a propane-1-sulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the morpholine ring. The propane-1-sulfonyl group is then added to the piperazine ring. Each step requires specific reagents and conditions, such as:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Addition of the Morpholine Ring: This can be done through nucleophilic substitution or cyclization reactions.
Sulfonylation: The propane-1-sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or cancer.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Research: It may be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels. The pathways involved would depend on the biological context, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}piperidine
- 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}pyrrolidine
Uniqueness
The uniqueness of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-3-12-25(22,23)21-6-4-19(5-7-21)15-13-16(18-14(2)17-15)20-8-10-24-11-9-20/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDAVJUMZMPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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